3,4-Difluoro-5-iodobenzenamine
Overview
Description
3,4-Difluoro-5-iodobenzenamine, also known as 3,4-Difluoro-5-iodoaniline, is an aromatic amine compound with a molecular formula of C6H4F2IN. It is an important intermediate in organic synthesis and has a wide range of applications in the pharmaceutical, agrochemical, and material industries. This compound has a unique reactivity and can be used in a variety of reactions, such as nucleophilic substitution, nucleophilic addition, and electrophilic substitution. It is also used as a catalyst in organic synthesis.
Scientific Research Applications
Synthesis and Reactivity Studies
Charge Control in SNAr Reaction
Research on halogenated nitrobenzenes, including compounds structurally related to 3,4-Difluoro-5-iodobenzenamine, has shown insights into the nucleophilic aromatic substitution (SNAr) reaction mechanisms. These studies help understand the electron-donating and withdrawing effects in aromatic compounds (Cervera, Marquet, & Martin, 1996).
Lateral Difluorine Substitution in Liquid Crystals
Research involving lateral difluorine substitution in tolan-type liquid crystals, using related difluoro compounds, contributes to the development of materials with specific thermal and optical properties. This is significant for applications in displays and optical devices (Lin, 2007).
Deprotonation and Functionalization Studies
Investigations into the deprotonation and functionalization of halobenzenes, including difluorobenzenes, provide valuable insights into the chemical behavior of these compounds. This knowledge is vital for synthetic chemistry and the development of new compounds (Heiss, Marzi, & Schlosser, 2003).
Photodissociation Dynamics
- UV Photodissociation Dynamics: Studies on the UV photochemistry of various fluorinated iodobenzenes, including compounds similar to 3,4-Difluoro-5-iodobenzenamine, offer insights into the dissociation dynamics under UV light. This research has implications for understanding the photostability and photochemical behavior of fluorinated aromatic compounds (Murdock, Crow, Ritchie, & Ashfold, 2012).
Organometallic Chemistry
- Syntheses of Phosphine-Substituted Compounds: The synthesis and study of phosphine-substituted difluorobenzenes, which are structurally related to 3,4-Difluoro-5-iodobenzenamine, have implications in organometallic chemistry. Such studies contribute to the understanding of ligating properties and electronic structures of these compounds (Pignotti et al., 2008).
properties
IUPAC Name |
3,4-difluoro-5-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKKNWHPWHRIFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-5-iodobenzenamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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